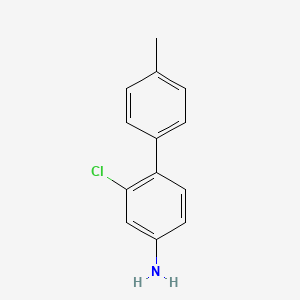

2-Chloro-4'-methyl-biphenyl-4-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-(4-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c1-9-2-4-10(5-3-9)12-7-6-11(15)8-13(12)14/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUNHXKPMDRBQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4'-methyl-biphenyl-4-ylamine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-Chloro-4'-methyl-biphenyl-4-ylamine, a key intermediate in pharmaceutical and materials science research. The synthesis is strategically designed around a pivotal Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl framework, followed by a strategic functional group manipulation to introduce the final amine moiety. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer insights into the rationale behind the selection of reagents and reaction conditions. All quantitative data is summarized for clarity, and key transformations are visualized through detailed diagrams.

Introduction: The Significance of Substituted Biphenyl Amines

Substituted biphenyl amines are a class of organic compounds of significant interest in medicinal chemistry and materials science. The rigid, yet tunable, biphenyl scaffold allows for precise spatial orientation of functional groups, making these molecules ideal candidates for interaction with biological targets or for the construction of advanced materials with tailored electronic properties. This compound, with its specific substitution pattern, presents a valuable building block for the synthesis of a wide range of complex molecules. This guide aims to provide researchers and drug development professionals with a detailed and practical approach to its synthesis.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, this compound, suggests that the key disconnection is the C-C bond forming the biphenyl linkage. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and aryl halides.[1][2][3]

Our forward synthesis strategy will therefore involve two main stages:

-

Stage 1: Suzuki-Miyaura Coupling: Construction of the 2-chloro-4'-methyl-biphenyl core.

-

Stage 2: Nitration and Reduction: Introduction of the amine functionality at the C4 position.

This approach is advantageous as it allows for the late-stage introduction of the sensitive amine group, avoiding potential side reactions during the palladium-catalyzed coupling step.

Visualizing the Synthesis Pathway

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic route to this compound.

Detailed Synthesis Protocol

Stage 1: Synthesis of 2-Chloro-4'-methyl-biphenyl via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[2][4] In this step, we will couple 1-chloro-2-iodobenzene with 4-methylphenylboronic acid. The choice of an iodide as the leaving group on the chloro-substituted ring is strategic, as the C-I bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond, ensuring regioselective coupling.

Experimental Protocol:

-

To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-chloro-2-iodobenzene (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

-

Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-chloro-4'-methyl-biphenyl.

| Component | Molecular Weight ( g/mol ) | Equivalents | Catalyst Loading (mol%) |

| 1-Chloro-2-iodobenzene | 238.45 | 1.0 | - |

| 4-Methylphenylboronic Acid | 135.96 | 1.2 | - |

| Potassium Carbonate | 138.21 | 2.0 | - |

| Pd(PPh₃)₄ | 1155.56 | - | 3 |

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[2]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stage 2: Synthesis of this compound

With the biphenyl core constructed, the next step is the introduction of the amine group. This is achieved through a two-step sequence of nitration followed by reduction.

4.2.1. Nitration of 2-Chloro-4'-methyl-biphenyl

Electrophilic aromatic substitution, specifically nitration, is employed to install a nitro group at the C4 position of the biphenyl system. The directing effects of the existing substituents will favor nitration on the unsubstituted phenyl ring.

Experimental Protocol:

-

Dissolve 2-chloro-4'-methyl-biphenyl (1.0 eq) in a suitable solvent such as concentrated sulfuric acid at 0 °C.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid while maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Pour the reaction mixture carefully onto crushed ice.

-

Collect the precipitated solid by filtration and wash thoroughly with water until the washings are neutral.

-

Dry the solid to obtain 2-chloro-4'-methyl-4-nitrobiphenyl. This product can often be used in the next step without further purification.

4.2.2. Reduction of 2-Chloro-4'-methyl-4-nitrobiphenyl

The final step is the reduction of the nitro group to an amine. A variety of reducing agents can be used, with tin(II) chloride or catalytic hydrogenation being common and effective methods.

Experimental Protocol (using Tin(II) Chloride):

-

Suspend 2-chloro-4'-methyl-4-nitrobiphenyl (1.0 eq) in ethanol.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 3-4 eq).

-

Heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and make it alkaline by the slow addition of a concentrated sodium hydroxide solution.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final product, this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound (CAS: 1208087-74-4) can be confirmed by standard analytical techniques.[5]

| Property | Value |

| Molecular Formula | C₁₃H₁₂ClN[5][6] |

| Molecular Weight | 217.7 g/mol [5][6] |

| Appearance | Solid[6][7] |

| Purity (Typical) | >97%[5] |

Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be acquired and compared with literature values to confirm the structure.

Safety and Handling Considerations

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Aryl halides, organoboron compounds, and palladium catalysts may be toxic and should be handled with care.

-

Concentrated acids are corrosive and should be handled with extreme caution.

-

Proper quenching procedures should be followed for all reactions.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. The strategic use of a Suzuki-Miyaura coupling for the construction of the biphenyl core, followed by a well-established nitration and reduction sequence, offers a high-yielding and efficient route to this valuable chemical intermediate. The insights into the reaction mechanisms and detailed protocols provided herein are intended to empower researchers in their synthetic endeavors.

References

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

- Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. (n.d.). Google Patents.

-

Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. (n.d.). Eureka | Patsnap. Retrieved January 19, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2026, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 19, 2026, from [Link]

-

Synthesis of intermediates for the Buchwald–Hartwig amination. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

- Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis. (n.d.). Google Patents.

-

Novel synthesis method of 4' -chloro-2-aminobiphenyl. (n.d.). Patent CN-111039796-A. Retrieved January 19, 2026, from [Link]

-

Suzuki coupling of 5-iodovanillin with 4-methylphenylboronic acid experiment. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

-

2-CHLORO-BIPHENYL-4-YLAMINE, 5730-85-8 Spectrum_Chemical Cloud Database. (n.d.). Retrieved January 19, 2026, from [Link]

-

An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. (n.d.). Journal of the Korean Chemical Society. Retrieved January 19, 2026, from [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). University of Cape Town. Retrieved January 19, 2026, from [Link]

-

The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling in WES. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis of Biaryls via Palladium-Catalyzed Cross-Coupling: 2-Methyl-4′-Nitrobiphenyl. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Suzuki coupling reaction of iodobenzene with 4-methylphenylboronic acid... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). MDPI. Retrieved January 19, 2026, from [Link]

-

2-Amino-4'-chlorobiphenyl | C12H10ClN | CID 262261 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO México. Retrieved January 19, 2026, from [Link]

-

Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. (2019, July 10). ChemRxiv. Retrieved January 19, 2026, from [Link]

-

Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls. (2021, March 11). Chemical Communications (RSC Publishing). Retrieved January 19, 2026, from [Link]

-

Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

-

Palladium-catalyzed multicomponent synthesis of 2-imidazolines from imines and acid chlorides. (2012, November 22). PubMed. Retrieved January 19, 2026, from [Link]

-

Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound 97% | CAS: 1208087-74-4 | AChemBlock [achemblock.com]

- 6. 2-chloro-4′-methyl-biphenyl-4-ylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-chloro-4′-methyl-biphenyl-4-ylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4'-methyl-biphenyl-4-ylamine

Introduction

2-Chloro-4'-methyl-biphenyl-4-ylamine is a substituted biphenyl amine derivative of significant interest in medicinal chemistry and materials science. Its structural complexity, featuring a chlorinated biphenyl backbone and an amino functional group, imparts a unique combination of physicochemical properties that are critical to its behavior in biological and chemical systems. This guide provides a comprehensive exploration of these properties, offering both theoretical insights and practical experimental protocols for their determination. Understanding these characteristics is paramount for researchers engaged in drug design, as they profoundly influence a molecule's pharmacokinetics and pharmacodynamics.

This document is structured to provide a holistic understanding, beginning with the fundamental molecular and structural attributes, followed by detailed analyses of solubility, lipophilicity, acidity/basicity, and spectroscopic characteristics. Each section is designed to not only present data but also to elucidate the underlying scientific principles and their implications for research and development.

Molecular Structure and Core Properties

The foundational step in characterizing any chemical entity is to define its molecular structure and fundamental properties. These parameters are the bedrock upon which all other physicochemical assessments are built.

Table 1: Core Molecular Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-chloro-4'-methyl-[1,1'-biphenyl]-4-amine | [1] |

| CAS Number | 1208087-74-4 | [1] |

| Molecular Formula | C₁₃H₁₂ClN | [1] |

| Molecular Weight | 217.7 g/mol | [1] |

| SMILES | Cc1ccc(cc1)-c2ccc(N)cc2Cl | [1] |

| InChI | 1S/C13H12ClN/c1-9-2-4-10(5-3-9)12-7-6-11(15)8-13(12)14/h2-8H,15H2,1H3 | |

| Physical Form | Solid (predicted) |

The structure, characterized by two phenyl rings with a chlorine atom and a methyl group at specific positions, and an amine group, suggests a molecule with moderate polarity and potential for various intermolecular interactions. The chlorine atom introduces an element of halogen bonding capability, while the amine group can act as both a hydrogen bond donor and acceptor.

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of a compound is a critical factor influencing its absorption and distribution in biological systems. For an orally administered drug, dissolution in the gastrointestinal tract is a prerequisite for absorption. The solubility of this compound is expected to be influenced by its aromatic nature and the presence of the polar amine group.

Theoretical Considerations

The molecule possesses both hydrophobic (biphenyl core) and hydrophilic (amine group) characteristics. Consequently, its solubility is expected to be low in aqueous media and higher in organic solvents. The pH of the aqueous medium will significantly impact solubility due to the basic nature of the amine group. In acidic conditions, the amine group will be protonated, forming a more soluble ammonium salt.

Experimental Protocol: Isothermal Shake-Flask Method

This method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[2]

Objective: To determine the solubility of this compound in water and relevant organic solvents.

Materials:

-

This compound

-

Distilled water

-

Phosphate buffer solutions (pH 5.0, 7.4)

-

Organic solvents (e.g., ethanol, methanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a UV detector

Procedure:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the desired solvent (e.g., 2 mL of water, buffer, or organic solvent) to each vial.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or mol/L.

Causality Behind Experimental Choices: The use of a shaking incubator ensures that the system reaches equilibrium, providing a true measure of solubility. Centrifugation is crucial to separate the undissolved solid from the saturated solution, preventing overestimation of solubility. HPLC-UV is a sensitive and accurate method for quantifying the concentration of the dissolved analyte.

Lipophilicity: Gauging Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes.[3][4] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Theoretical Considerations

The chlorinated biphenyl structure of this compound suggests a significant degree of lipophilicity. The presence of the amine group will modulate this, with its ionization state at a given pH influencing the distribution coefficient (LogD). At physiological pH (7.4), a portion of the amine groups will be protonated, reducing the overall lipophilicity compared to the neutral form.

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

The shake-flask method is the "gold standard" for experimentally determining LogP values.[3][5]

Objective: To determine the LogP and LogD₇.₄ of this compound.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water or buffer)

-

Water or phosphate buffer (pH 7.4, pre-saturated with n-octanol)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

HPLC system with a UV detector

Procedure:

-

Prepare a stock solution of this compound in either n-octanol or the aqueous phase.

-

In a centrifuge tube, add equal volumes of the n-octanol and aqueous phases (e.g., 5 mL of each).

-

Add a small, known amount of the stock solution to the biphasic system.

-

Vortex the mixture vigorously for several minutes to facilitate partitioning.

-

Allow the phases to separate by standing or by centrifugation at a low speed.

-

Carefully sample a known volume from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a validated HPLC-UV method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P. For LogD, the aqueous phase is a buffer at a specific pH.

Self-Validating System: To ensure accuracy, the experiment should be performed in both directions (i.e., starting with the compound dissolved in the aqueous phase and in the n-octanol phase). The resulting LogP values should be in close agreement.

Acidity and Basicity: The Role of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is a critical parameter that determines the extent of ionization at a given pH.[3]

Theoretical Considerations

The amine group in this compound is basic and will accept a proton to form a positively charged ammonium ion. The pKa of this conjugate acid is expected to be in the range typical for aromatic amines. The presence of the electron-withdrawing chlorine atom on the same ring as the amine group will likely decrease the basicity (lower the pKa) compared to an unsubstituted aminobiphenyl. Computational methods can provide an initial estimate of the pKa value.[6][7][8]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a compound.[3]

Objective: To determine the pKa of the conjugate acid of this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potentiometer with a pH electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

-

Add a known excess of standardized HCl to the solution to fully protonate the amine.

-

Place the beaker on a stir plate and immerse the pH electrode.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Plot the pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized.

Diagram of Experimental Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the structure and electronic properties of a molecule.

UV-Vis Spectroscopy

Theoretical Background: Biphenyl and its derivatives exhibit characteristic UV absorption bands arising from π → π* electronic transitions within the aromatic system.[9][10][11] The position and intensity of these bands are sensitive to the substitution pattern and the dihedral angle between the two phenyl rings. The presence of the amino group (an auxochrome) is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted biphenyl.

Expected Spectrum: this compound is predicted to show a strong absorption band in the UV region, likely around 250-300 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide a detailed map of the hydrogen atoms in the molecule. The aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm). The methyl protons will be a singlet in the upfield region (around 2.3-2.5 ppm), and the amine protons will be a broad singlet whose chemical shift is dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS)

Theoretical Background: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For halogenated compounds like this compound, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak and any chlorine-containing fragment ions.[12][13][14][15]

Expected Fragmentation: Under electron ionization (EI), common fragmentation pathways would include the loss of a chlorine atom, a methyl group, and cleavage of the biphenyl linkage.

Diagram of Key Physicochemical Relationships

Caption: Interplay of core physicochemical properties and their impact on drug-like behavior.

Conclusion

The physicochemical properties of this compound are intricately linked to its molecular structure. A thorough understanding and experimental determination of its solubility, lipophilicity, and pKa are essential for predicting its behavior in drug development and other applications. The protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to characterize this and similar molecules, enabling more informed decisions in their scientific endeavors. The interplay of these properties ultimately governs the journey of a molecule from a chemical entity to a potential therapeutic agent.

References

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022-08-25). Available from: [Link]

-

McLaughlin, J. C. Experiment 27 - Amines and Amides. Available from: [Link]

-

PubMed. Use of the 'ortho effect' for chlorinated biphenyl and brominated biphenyl isomer identification. Available from: [Link]

-

Creative Biolabs. Lipophilicity. Available from: [Link]

-

Simple Method for the Estimation of pKa of Amines†. Available from: [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019-01-30). Available from: [Link]

-

MDPI. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Available from: [Link]

-

Dioxin 20XX International Symposium. mass spectrometric ionization pattern of 209 polychlorinated biphenyls. Available from: [Link]

-

PMC - NIH. The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. (2024-07-25). Available from: [Link]

-

State of the art and prospects of methods for determination of lipophilicity of chemical compounds. (2019-01-28). Available from: [Link]

-

Semantic Scholar. Prediction of the pKa values of amines using ab initio methods and free-energy perturbations. (2003-08-23). Available from: [Link]

-

ResearchGate. UV visible spectra of control and treated (T1 and T2) biphenyl. Available from: [Link]

-

RSC Publishing. ANI neural network potentials for small molecule pKa prediction. Available from: [Link]

-

Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. (2022-01-06). Available from: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

Taylor & Francis Online. Temperature-dependent UV absorption of biphenyl based on intra-molecular rotation investigated within a combined experimental and TD-DFT approach: Liquid Crystals. Available from: [Link]

-

PhotochemCAD. Biphenyl. Available from: [Link]

-

ResearchGate. UV/Vis spectrum showing the characteristic absorption band of the biphenyl chromophore. Available from: [Link]

Sources

- 1. This compound 97% | CAS: 1208087-74-4 | AChemBlock [achemblock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Lipophilicity - Creative Biolabs [creative-biolabs.com]

- 4. chem.pg.edu.pl [chem.pg.edu.pl]

- 5. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. semanticscholar.org [semanticscholar.org]

- 8. ANI neural network potentials for small molecule pKa prediction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Use of the 'ortho effect' for chlorinated biphenyl and brominated biphenyl isomer identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring [mdpi.com]

- 14. dioxin20xx.org [dioxin20xx.org]

- 15. The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-4'-methyl-biphenyl-4-ylamine: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-Chloro-4'-methyl-biphenyl-4-ylamine, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, and critical role in the development of targeted therapeutics.

Core Introduction and Chemical Identity

This compound is a substituted biphenylamine that has garnered significant interest as a versatile intermediate in organic synthesis, particularly for the preparation of complex pharmaceutical compounds. Its structure, featuring a chlorinated aniline ring coupled with a methylated phenyl ring, provides a unique scaffold for the development of molecules with specific biological activities.

CAS Number: 1208087-74-4[1]

IUPAC Name: 2-chloro-4'-methyl-[1,1'-biphenyl]-4-amine[1]

Molecular Formula: C₁₃H₁₂ClN[1][2]

Molecular Weight: 217.69 g/mol [2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Analytical Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and purification.

| Property | Value | Source |

| Physical Form | Solid | [2] |

| Molecular Weight | 217.69 g/mol | [2] |

| Melting Point | 45.0 to 49.0 °C (for the related 4'-Chloro-biphenyl-2-ylamine) | [3] |

| Boiling Point | 334.603 °C at 760 mmHg (for the related 4'-Chloro-biphenyl-2-ylamine) | [3] |

| Solubility | Soluble in methanol (for the related 2-Chloro-4-methylaniline) | [4] |

Analytical Characterization:

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methyl group protons, and a broad singlet for the amine protons. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR spectroscopy would reveal the number of unique carbon environments within the molecule, including the two ipso-carbons of the biphenyl linkage and the carbons bearing the chloro, amino, and methyl substituents.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak due to the isotopic abundance of chlorine. Fragmentation patterns would likely involve the loss of the chloro and methyl groups.

-

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC):

-

These chromatographic techniques are employed to assess the purity of the compound and to monitor the progress of its synthesis.

-

Synthesis Methodology: A Focus on Suzuki-Miyaura Cross-Coupling

The construction of the biaryl scaffold of this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose due to its mild reaction conditions and high functional group tolerance.[5][6]

A plausible and efficient synthetic route involves the coupling of an appropriately substituted bromoaniline with an arylboronic acid.

Caption: Plausible synthetic workflow for this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Representative)

This protocol is based on established methodologies for the Suzuki-Miyaura coupling of bromoanilines and arylboronic acids and is provided as a guide for laboratory synthesis.[7]

Materials:

-

3-Bromo-4-chloroaniline

-

4-Methylphenylboronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-chloroaniline (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Then, add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Applications in Drug Discovery and Development

Substituted biphenylamines are privileged structures in medicinal chemistry, frequently appearing in the core of various therapeutic agents. This compound serves as a valuable intermediate for the synthesis of compounds targeting a range of diseases, most notably cancer.

Role in the Synthesis of Kinase Inhibitors

Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Kinase inhibitors are a major class of targeted cancer therapies that block the activity of these enzymes. The anilinopyrimidine and related scaffolds, which can be synthesized from intermediates like this compound, are central to many FDA-approved kinase inhibitors.[8]

While specific public documentation on the direct use of this compound in the synthesis of marketed drugs may be proprietary, its structural isomers are known intermediates. For instance, a chloro-methyl substituted aniline is a key component in the synthesis of Dasatinib, a potent inhibitor of BCR-ABL and Src family tyrosine kinases used to treat certain types of leukemia.[8] The synthetic strategies employed for these drugs highlight the importance of chloro-methyl substituted anilines in achieving desired binding affinities and selectivity for the target kinases.[8][9][10]

Caption: Conceptual workflow from this compound to a kinase inhibitor.

The chloro and methyl substituents on the biphenyl scaffold can play a crucial role in the binding of the final drug molecule to the target kinase. The chlorine atom can form halogen bonds or occupy hydrophobic pockets, while the methyl group can provide favorable van der Waals interactions, contributing to the overall potency and selectivity of the inhibitor.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed or in contact with skin.[2]

-

Eye Irritation: Causes serious eye irritation.[2]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Spill and Disposal: In case of a spill, contain the material and dispose of it in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its efficient synthesis via modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, makes it readily accessible for a wide range of applications. Its structural features are particularly well-suited for the development of kinase inhibitors, a critical class of drugs in the fight against cancer. This guide provides a foundational understanding of this important chemical entity, empowering researchers to leverage its potential in the discovery and development of novel therapeutics.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

-

ORBi. (2007). Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4'-chlorobiphenyl. Retrieved from [Link]

-

ChemRxiv. (2019). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

- Google Patents. (n.d.). US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl.

- Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

Asian Journal of Chemistry. (2010). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]

-

PubChem. (n.d.). Biphenyl derivatives - Patent US-7524959-B2. Retrieved from [Link]

-

AOBChem. (n.d.). 2-Chloro-biphenyl-4-ylamine. Retrieved from [Link]

-

PubMed. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. Retrieved from [Link]

-

ChemRxiv. (2019). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]

-

PubMed. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl). Retrieved from [Link]

-

Chemsrc. (2025). 4'-chloro-biphenyl-2-ylamine | CAS#:1204-44-0. Retrieved from [Link]

Sources

- 1. This compound 97% | CAS: 1208087-74-4 | AChemBlock [achemblock.com]

- 2. 2-chloro-4′-methyl-biphenyl-4-ylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-クロロ-4-メチルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

spectroscopic data of 2-Chloro-4'-methyl-biphenyl-4-ylamine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4'-methyl-biphenyl-4-ylamine

Introduction

This compound is a substituted biphenyl compound with the chemical formula C₁₃H₁₂ClN.[1] As a molecule featuring two connected phenyl rings with distinct functional groups—an amine, a chloro group, and a methyl group—its unambiguous structural confirmation is paramount for its application in research and development, particularly in medicinal chemistry and materials science where precise molecular architecture is critical. While this compound is commercially available for research purposes, publicly accessible, peer-reviewed spectroscopic data is scarce.[2] Commercial suppliers note that analytical data is not routinely collected for this specific product, placing the onus of identity and purity confirmation on the end-user.[2]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the expected spectroscopic profile of this compound. In the absence of published experimental spectra, this document provides a robust, predictive analysis based on fundamental spectroscopic principles and data from analogous structures. It combines theoretical expectations with field-proven methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, enabling researchers to confidently characterize this molecule.

Molecular Structure and Analysis Framework

The foundation of any spectroscopic analysis is a thorough understanding of the molecule's structure. The key to interpreting the spectra of this compound lies in recognizing its asymmetry and the electronic influence of its substituents. The chloro and amino groups are on one phenyl ring, while the methyl group is on the other. This arrangement dictates that every aromatic proton and carbon atom is chemically distinct.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals for 7 aromatic protons, 2 amine protons, and 3 methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.30 - 7.45 | m | 4H | H-2', H-6', H-3', H-5' | Protons on the methyl-substituted ring. Expected to be complex due to overlapping signals typical for substituted biphenyls.[3][4] |

| ~ 7.15 | d | 1H | H-5 | Ortho-coupled to H-3, located on the chloro-amino substituted ring. |

| ~ 6.80 | dd | 1H | H-3 | Ortho-coupled to H-5 and meta-coupled to H-2. Shifted upfield due to the strong electron-donating effect of the adjacent amino group. |

| ~ 6.75 | d | 1H | H-2 | Meta-coupled to H-3. Shifted upfield by the amino group. |

| ~ 3.80 | br s | 2H | -NH₂ | The chemical shift of amine protons is variable and concentration-dependent. The signal is often broad and may not show coupling. |

| ~ 2.40 | s | 3H | -CH₃ | A sharp singlet in the typical region for a methyl group attached to an aromatic ring.[3] |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum should display 13 distinct signals, one for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 145-148 | C-4 | Carbon attached to the amino group, strongly deshielded. |

| ~ 138-140 | C-1' | Quaternary carbon of the methyl-substituted ring, involved in the biphenyl linkage. |

| ~ 136-138 | C-4' | Carbon bearing the methyl group. |

| ~ 130-135 | C-1, C-6 | Quaternary carbons of the chloro-amino substituted ring. C-6 is attached to the chlorine. |

| ~ 129-130 | C-3', C-5' | Carbons ortho to the methyl group. |

| ~ 127-129 | C-2', C-6' | Carbons meta to the methyl group. |

| ~ 120-125 | C-2 | Carbon ortho to the amino group and adjacent to the chloro-substituted carbon. |

| ~ 115-118 | C-3, C-5 | Carbons on the chloro-amino ring, shielded by the amino group. |

| ~ 21 | -CH₃ | Typical chemical shift for an aryl-bound methyl carbon.[3] |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound solid.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is needed (modern spectrometers can also reference the residual solvent peak).

-

-

Instrument Setup (for a standard 500 MHz Spectrometer):

-

Insert the sample into the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, indicated by a sharp, symmetrical solvent peak.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H Spectrum Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

-

Use a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

-

Collect 8 to 16 scans for a good signal-to-noise ratio.

-

-

¹³C Spectrum Acquisition:

-

Switch the spectrometer to the ¹³C nucleus.

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg pulse program).

-

Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C. A relaxation delay of 2 seconds is standard.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual CDCl₃ peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C).

-

Integrate the ¹H signals and pick all peaks in both spectra.

-

Caption: Standard workflow for NMR analysis of an organic compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Medium | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Medium-Weak | Aromatic C-H |

| 2950 - 2850 | C-H stretch | Medium-Weak | Methyl (-CH₃) |

| 1620 - 1580 | C=C stretch | Strong-Medium | Aromatic Ring |

| 1550 - 1450 | N-H bend | Medium | Primary Amine (-NH₂) |

| 1300 - 1200 | C-N stretch | Medium | Aromatic Amine |

| 1100 - 1000 | C-Cl stretch | Strong | Aryl Halide |

Experimental Protocol for FTIR-ATR Data Acquisition

Objective: To obtain an IR spectrum to confirm the presence of key functional groups.

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Lower the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Insufficient contact is a common cause of poor quality spectra.

-

-

Spectrum Acquisition:

-

Scan the sample over the standard mid-IR range (4000 to 400 cm⁻¹).

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio. The process is rapid, typically taking less than a minute.

-

-

Data Analysis:

-

The resulting spectrum will be in terms of % Transmittance or Absorbance.

-

Label the major peaks and compare their positions (in cm⁻¹) to the predicted values and standard correlation tables to confirm the presence of the amine, aromatic, methyl, and chloro functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique that also causes fragmentation of the molecule, offering valuable structural clues.

Predicted Mass Spectrum (EI)

-

Molecular Ion (M⁺): The molecular weight of C₁₃H₁₂ClN is approximately 217.7 g/mol .[1] The mass spectrum will show a molecular ion peak at m/z = 217.

-

Isotopic Pattern: A key feature will be the M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), there will be a prominent peak at m/z 219 with roughly one-third the intensity of the m/z 217 peak. This pattern is a definitive indicator of a single chlorine atom in the molecule.

-

Key Fragmentation:

-

Loss of CH₃: A peak at m/z 202 (217 - 15) corresponding to the loss of the methyl radical.

-

Loss of Cl: A peak at m/z 182 (217 - 35) from the loss of a chlorine radical.

-

Biphenyl Cleavage: Cleavage of the bond between the two phenyl rings can lead to fragments corresponding to the individual substituted rings.

-

Caption: A plausible EI fragmentation pathway for the target molecule.

Experimental Protocol for GC-MS Data Acquisition

Objective: To confirm the molecular weight, isotopic distribution, and fragmentation pattern.

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

-

Instrument Setup (Gas Chromatograph - Mass Spectrometer):

-

Set the GC injector temperature to ~250 °C.

-

Use a standard capillary column (e.g., DB-5ms).

-

Program the GC oven with a temperature ramp (e.g., start at 100 °C, ramp to 280 °C at 10 °C/min) to ensure the compound elutes as a sharp peak.

-

Set the MS transfer line temperature to ~280 °C.

-

The MS source temperature is typically set to ~230 °C for EI.

-

-

Data Acquisition:

-

Inject 1 µL of the sample solution into the GC.

-

The MS will scan a mass range (e.g., m/z 40-500) continuously as the compound travels through the GC column.

-

-

Data Analysis:

-

Extract the mass spectrum from the apex of the chromatographic peak corresponding to the compound.

-

Analyze the spectrum to identify the molecular ion peak and its characteristic chlorine isotopic pattern.

-

Identify major fragment ions and propose a fragmentation pathway that is consistent with the molecule's structure.

-

Conclusion

While experimental spectra for this compound are not readily found in the public domain, a comprehensive spectroscopic profile can be reliably predicted based on its structure and the principles of NMR, IR, and MS. This guide provides the expected data, enabling researchers to cross-validate their own findings. The detailed, step-by-step protocols offer a self-validating framework for acquiring high-quality data, ensuring that the structural characterization is both accurate and robust. By following these methodologies, researchers can confidently confirm the identity and purity of this compound, a crucial step for any subsequent scientific investigation.

References

-

PubChem. 2-Amino-4'-chlorobiphenyl. [Link]

-

Fronczek, F. R., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7), 695–699. [Link]

-

NIST. Benzenamine, 4,4'-methylenebis[2-chloro-. NIST Chemistry WebBook. [Link]

-

Wiley-VCH. Supporting Information for Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides. [Link]

-

Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides - Electronic Supplementary Material (ESI). [Link]

-

AOBChem. 2-Chloro-biphenyl-4-ylamine. [Link]

Sources

An In-depth Technical Guide to 2-Chloro-4'-methyl-biphenyl-4-ylamine Derivatives and Analogues for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The biphenyl scaffold is a privileged structure in medicinal chemistry, renowned for its prevalence in a multitude of biologically active compounds. This guide focuses on a specific, yet highly promising, biphenylamine core: 2-Chloro-4'-methyl-biphenyl-4-ylamine . While direct literature on this exact molecule is emerging, its structural motifs are present in numerous potent kinase inhibitors and other therapeutic agents. This document provides a comprehensive technical overview of its synthesis, potential derivatization strategies, and likely biological applications, drawing upon established chemical principles and data from closely related analogues. By presenting a robust framework for its utilization, this guide aims to empower researchers to unlock the full potential of this versatile scaffold in the development of next-generation therapeutics.

Introduction: The Biphenylamine Scaffold in Modern Drug Discovery

The biphenyl structural motif is a cornerstone in contemporary drug design, offering a unique combination of conformational flexibility and rigidity that allows for precise interactions with biological targets.[1][2] The introduction of an amine functionality, as in biphenylamines, provides a crucial handle for further chemical modification and for establishing key hydrogen bonding interactions within protein binding pockets. The specific substitution pattern of this compound, featuring a chloro group ortho to the biphenyl linkage and a methyl group on the second phenyl ring, presents a unique electronic and steric profile that can be exploited to achieve high potency and selectivity.

Biphenyl derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[1][3] Notably, the biphenylamine scaffold is a recurring feature in a number of approved and investigational kinase inhibitors, underscoring its significance in oncology and immunology research.[4] This guide will delve into the synthetic accessibility of the this compound core and explore its potential as a starting point for the generation of diverse chemical libraries targeting a range of disease-relevant proteins.

Synthesis of the this compound Core

The construction of the substituted biphenylamine core can be achieved through several established cross-coupling methodologies. The choice of synthetic route will depend on the availability of starting materials, desired scale, and tolerance of functional groups in subsequent derivatization steps.

Suzuki-Miyaura Cross-Coupling: A Versatile Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[5][6][7][8] This approach offers high functional group tolerance and generally proceeds with high yields. For the synthesis of the this compound core, a plausible route would involve the coupling of a suitably protected 4-amino-2-chlorobromobenzene with 4-methylphenylboronic acid.

Conceptual Synthetic Workflow:

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. youtube.com [youtube.com]

A Theoretical Investigation of 2-Chloro-4'-methyl-biphenyl-4-ylamine: A Computational Chemistry Perspective

Abstract: This technical guide provides a comprehensive theoretical framework for the study of 2-Chloro-4'-methyl-biphenyl-4-ylamine, a biphenyl derivative with potential applications in medicinal chemistry and materials science. In the absence of extensive experimental and theoretical data in the public domain, this document outlines a robust computational methodology based on Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. By presenting a hypothetical yet realistic set of data, this guide serves as a blueprint for future in silico and experimental investigations, demonstrating the power of theoretical studies in predicting molecular behavior and guiding rational drug design.

Introduction: The Significance of Substituted Biphenyls and the Role of Theoretical Chemistry

Substituted biphenyls are a class of organic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the unique three-dimensional arrangement of their phenyl rings, which can be tailored through substitution to modulate their biological activity and physical properties. This compound (C₁₃H₁₂ClN) is one such molecule, possessing a combination of electron-withdrawing (chloro) and electron-donating (amino, methyl) groups that suggest a rich and complex electronic landscape.[1][2]

Understanding the precise relationship between the structure of this molecule and its potential function is paramount for its application. Theoretical and computational chemistry provide a powerful, non-invasive means to explore this relationship at the atomic level. Through methods like Density Functional Theory (DFT), we can predict a molecule's stable conformation, its electronic characteristics, and its spectroscopic signatures before it is even synthesized.[3][4] This guide details a proposed theoretical study of this compound, providing a foundational understanding of its intrinsic properties.

Proposed Computational Methodology: A Self-Validating System

To ensure the reliability and reproducibility of the theoretical data, a well-defined computational protocol is essential. The following workflow is proposed, grounded in widely accepted and validated quantum chemical methods.

The Computational Workflow

The proposed study follows a logical progression from structural optimization to the calculation of more complex properties. This ensures that all subsequent calculations are based on a stable, minimum-energy structure.

Figure 1: A proposed computational workflow for the theoretical study of this compound.

Step-by-Step Protocol

-

Software Selection: The Gaussian 16 suite of programs is proposed for this study due to its wide range of functionalities and extensive validation in the scientific literature.

-

Level of Theory and Basis Set:

-

Methodology: Density Functional Theory (DFT) is the chosen method for its excellent balance of computational cost and accuracy for organic molecules.

-

Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional will be employed, as it has a proven track record for predicting the geometries and electronic properties of similar aromatic systems.[5]

-

Basis Set: The 6-311++G(d,p) basis set is selected. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The diffuse functions (++) are crucial for accurately describing the lone pairs of the nitrogen and chlorine atoms and any potential non-covalent interactions, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.

-

-

Geometry Optimization: The initial structure of this compound will be optimized without any symmetry constraints to find the global minimum on the potential energy surface.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. These calculations will also provide the theoretical infrared (IR) and Raman spectra.

-

Electronic Property Calculations:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity.[3]

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge transfer interactions and hyperconjugative effects within the molecule.

-

-

Spectroscopic Simulation: Time-Dependent DFT (TD-DFT) will be used to simulate the UV-Vis absorption spectrum, providing insights into the electronic transitions of the molecule.

Predicted Molecular Structure and Properties

Based on the proposed methodology, we can predict the key structural and electronic parameters for this compound.

Figure 3: Predicted HOMO-LUMO energy level diagram for this compound.

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -5.5 eV | The HOMO is expected to be localized primarily on the amino-substituted ring, which is the most electron-rich part of the molecule. This region is the most likely site of electrophilic attack. |

| LUMO Energy | ~ -1.8 eV | The LUMO is likely to be distributed across the chloro-substituted ring, as the chlorine atom is electron-withdrawing. This region is susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | ~ 3.7 eV | This relatively small energy gap suggests that the molecule is likely to be chemically reactive and exhibit significant electronic transitions in the UV-Vis region. A smaller gap correlates with higher chemical reactivity and lower kinetic stability. [3] |

Predicted Spectroscopic Data

Vibrational spectroscopy provides a fingerprint of a molecule's functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~ 3400-3500 cm⁻¹ | Asymmetric and symmetric stretching of the primary amine group. |

| Aromatic C-H Stretch | ~ 3000-3100 cm⁻¹ | Stretching vibrations of the C-H bonds on the phenyl rings. |

| C=C Aromatic Stretch | ~ 1500-1600 cm⁻¹ | In-plane stretching of the carbon-carbon bonds within the aromatic rings. |

| C-N Stretch | ~ 1250-1350 cm⁻¹ | Stretching of the bond between the amino group and the phenyl ring. |

| C-Cl Stretch | ~ 700-800 cm⁻¹ | Stretching of the carbon-chlorine bond. |

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical approach to characterizing this compound. The proposed DFT calculations are poised to provide fundamental insights into the molecule's three-dimensional structure, electronic landscape, and spectroscopic signatures. The predicted twisting of the biphenyl rings, the localization of the frontier molecular orbitals, and the characteristic vibrational frequencies offer a detailed picture of its chemical nature.

These theoretical findings provide a robust starting point for experimental work. They can guide synthetic efforts, aid in the interpretation of experimental spectroscopic data (IR, Raman, UV-Vis, NMR), and inform the design of new derivatives with tailored properties for applications in drug discovery and materials science. The validation of these theoretical predictions through experimental synthesis and characterization will ultimately provide a complete and nuanced understanding of this promising molecule.

References

-

Faizi, M., et al. (2020). Crystal structure, Hirshfeld surface analysis and DFT studies of (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1320–1324. Available at: [Link]

- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange.The Journal of Chemical Physics, 98(7), 5648–5652.

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

Sources

- 1. This compound 97% | CAS: 1208087-74-4 | AChemBlock [achemblock.com]

- 2. 2-chloro-4′-methyl-biphenyl-4-ylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Crystal structure, Hirshfeld surface analysis and DFT studies of (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure, Hirshfeld surface analysis and DFT studies of (E)-2-{[(3-chloro-4-methyl-phen-yl)imino]-meth-yl}-4-methyl-phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Solubility of 2-Chloro-4'-methyl-biphenyl-4-ylamine in Organic Solvents: A Technical Guide for Drug Development Professionals

Executive Summary: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive framework for understanding and determining the solubility of 2-Chloro-4'-methyl-biphenyl-4-ylamine, a substituted biphenyl amine, in various organic solvents. While specific experimental data for this compound is not publicly available, this document equips researchers with the theoretical knowledge and detailed experimental protocols necessary to generate reliable solubility data in-house. We present the gold-standard equilibrium (shake-flask) method and the high-throughput kinetic solubility assay, explaining the scientific rationale behind each step. Furthermore, we discuss the key physicochemical properties that govern solubility and provide a basis for logical solvent selection, ensuring a robust approach to formulation and process development.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a fundamental physicochemical property in chemical and pharmaceutical sciences.[1][2] For a compound like this compound, understanding its solubility profile in organic solvents is paramount for several stages of drug development:

-

Process Chemistry: Efficient synthesis and purification (e.g., crystallization) depend on identifying suitable solvent systems where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

-

Formulation Development: Creating stable and effective dosage forms, whether oral, topical, or parenteral, requires solubilizing the API in appropriate excipients and solvent mixtures. Poor solubility can severely limit drug loading and bioavailability.[3]

-

Preclinical Studies: In vitro assays and in vivo pharmacokinetic (PK) studies require the compound to be in solution to ensure accurate data and meaningful results.[3][4] Low solubility can lead to underestimated toxicity or efficacy.[5]

This guide serves as a practical resource for scientists to systematically approach the solubility determination of this compound, enabling informed decisions throughout the development pipeline.

Physicochemical Profile and Predicted Solubility Behavior

While experimental data is the ultimate goal, an initial assessment of the molecule's structure provides valuable clues to its likely solubility behavior.

Compound: this compound Molecular Formula: C₁₃H₁₂ClN Molecular Weight: 217.69 g/mol

Structural Analysis:

-

Biphenyl Core: The two phenyl rings form a large, nonpolar backbone, suggesting inherent affinity for nonpolar organic solvents (e.g., toluene, hexanes).

-

Substituents:

-

-Cl (Chloro): An electron-withdrawing, hydrophobic group that contributes to the nonpolar character.

-

-CH₃ (Methyl): A small, nonpolar alkyl group that further enhances lipophilicity.

-

-NH₂ (Amine): A polar group capable of acting as a hydrogen bond donor. This is the primary site for interaction with polar solvents.

-

Predicted Solubility: Based on its structure, this compound is expected to be a poorly water-soluble compound. Its solubility in organic solvents will be a balance between the large nonpolar surface area and the single polar amine group.

-

Nonpolar Solvents (e.g., Toluene, Dichloromethane): Likely to exhibit good solubility due to favorable van der Waals interactions with the biphenyl core.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): Moderate to good solubility is expected. These solvents can engage in dipole-dipole interactions and accept hydrogen bonds from the amine group.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility will be influenced by the ability of the solvent to both donate and accept hydrogen bonds. While the amine group can interact, the large hydrophobic structure may limit overall solubility compared to smaller, more polar molecules.

Methodologies for Solubility Determination

Two primary methods are employed to measure solubility in drug discovery and development: the thermodynamic (equilibrium) method and the kinetic method.[1]

Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for determining the true equilibrium solubility of a compound.[2][6] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[1][3] This value is crucial for formulation and biopharmaceutical classification.

Caption: Equilibrium solubility determination workflow.

-

Preparation: Accurately weigh approximately 2-5 mg of solid this compound into a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

-

Equilibration: Seal the vials and place them in an incubator shaker or on a vial roller system at a constant temperature (typically 25 °C).[3] Agitate for 24 to 48 hours to ensure equilibrium is reached.[6] The time to reach equilibrium can vary and should be confirmed by sampling at multiple time points (e.g., 24h and 48h) to ensure the concentration is no longer changing.[1]

-

Phase Separation: After incubation, allow the vials to stand to let undissolved solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Quantification: Prepare a dilution of the clear filtrate in a suitable mobile phase. Analyze the concentration of the diluted sample using a validated HPLC-UV method against a standard curve prepared from a known concentration stock solution.

-

Calculation: Determine the solubility by correcting the measured concentration for the dilution factor.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery for rapid compound assessment.[4][5] It measures the concentration at which a compound precipitates when added from a concentrated DMSO stock solution into an aqueous or organic medium.[5][7] This method can overestimate true equilibrium solubility because it can generate supersaturated solutions.[1]

Caption: High-throughput kinetic solubility workflow.

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[7]

-

Assay Plate Preparation: Dispense the desired organic solvents into the wells of a 96-well microtiter plate.

-

Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the solvent-containing wells and mix thoroughly.[8] The final DMSO concentration should be kept low (typically ≤2%) to minimize its co-solvent effect.

-

Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) with shaking.[5][7]

-

Detection: Determine the solubility limit. This can be done in several ways:

-

Turbidimetric Method: Use a plate reader to measure the light scattering (nephelometry) caused by the precipitate.[8] The concentration at which scattering appears is the kinetic solubility limit.

-

Filtration/Quantification: Filter the plate to separate the precipitate. The concentration of the compound in the clear filtrate is then quantified by HPLC-UV or LC-MS/MS.[5]

-

Data Presentation and Solvent Selection

Solubility data should be recorded systematically to allow for easy comparison and informed solvent selection. Pharmaceutical companies often develop solvent selection guides that rank solvents based on safety, health, environmental, and industrial constraints.[9] Solvents are broadly classified as Class 1 (prohibited), Class 2 (limited use), and Class 3 (low toxicity).[10]

Table 1: Template for Reporting Solubility Data for this compound

| Solvent | Solvent Class | ICH Class[10] | Boiling Point (°C) | Solubility @ 25°C (mg/mL) | Solubility @ 25°C (mM) | Notes / Observations |

| Hexane | Nonpolar | 2 | 69 | Experimental Value | Calculated Value | Expected low solubility |

| Toluene | Nonpolar | 2 | 111 | Experimental Value | Calculated Value | Expected good solubility |

| Dichloromethane | Polar Aprotic | 2 | 40 | Experimental Value | Calculated Value | Expected high solubility |

| Acetone | Polar Aprotic | 3 | 56 | Experimental Value | Calculated Value | Expected good solubility |

| Ethyl Acetate | Polar Aprotic | 3 | 77 | Experimental Value | Calculated Value | Expected good solubility |

| Acetonitrile | Polar Aprotic | 2 | 82 | Experimental Value | Calculated Value | Expected moderate solubility |

| Methanol | Polar Protic | 2 | 65 | Experimental Value | Calculated Value | Moderate solubility expected |

| Ethanol | Polar Protic | 3 | 78 | Experimental Value | Calculated Value | Moderate solubility expected |

| Isopropanol | Polar Protic | 3 | 82 | Experimental Value | Calculated Value | Moderate solubility expected |

| Water | Polar Protic | N/A | 100 | Experimental Value | Calculated Value | Expected very low solubility |

Conclusion